

Application Notes and Protocols for TEAD Inhibitor Administration in Murine Models

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Compound of Interest		
Compound Name:	Tead-IN-11	
Cat. No.:	B15545167	Get Quote

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific in vivo dosing and administration protocols for a compound designated "**Tead-IN-11**". The information presented herein is a synthesis of established protocols for other potent, selective, and well-characterized TEAD inhibitors investigated in murine cancer models. Researchers should adapt these guidelines to the specific properties of their chosen TEAD inhibitor and institutional animal care and use committee (IACUC) regulations.

Introduction

The TEA Domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, which plays a pivotal role in organ size control, cell proliferation, and tumorigenesis.[1][2] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional coactivators YAP and TAZ, which then bind to TEAD proteins to drive the expression of pro-oncogenic genes.[1][3] Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy.[1][3] This document provides detailed application notes and protocols for the dosing and administration of TEAD inhibitors in mice, based on data from preclinical studies of various TEAD-targeting compounds.

Quantitative Data Summary of Representative TEAD Inhibitors in Mice



The following table summarizes dosing and administration data for several TEAD inhibitors that have been characterized in in vivo mouse studies. This information can serve as a starting point for designing experiments with novel TEAD inhibitors.

Compoun d Name	Mouse Model	Route of Administr ation	Dosage	Dosing Frequenc y	Vehicle	Referenc e
IAG933	MSTO- 211H cell- derived xenograft (CDX)	Oral gavage	30 - 240 mg/kg	Once daily	Not specified	
MGH-CP1	Huh7 and MDA-MB- 231 xenografts	Intraperiton eal (IP) injection	25, 50, and 75 mg/kg	Once daily	Not specified	
MYF-03- 176	Malignant Pleural Mesothelio ma (MPM) mouse xenograft	Oral administrati on	Not specified	Not specified	Not specified	[4]
K-975	Human malignant pleural mesothelio ma xenograft	Not specified	Not specified	Not specified	Not specified	[5][6]
pan-TEAD- IN-1 (Compoun d 3)	Not specified	Orally active	Not specified	Not specified	Not specified	[7]



Experimental Protocols Formulation of TEAD Inhibitors for In Vivo Administration

The solubility and stability of the specific TEAD inhibitor will dictate the appropriate vehicle for administration. A common starting point for formulating compounds for oral gavage or intraperitoneal injection in mice is a vehicle solution such as:

- MCT (Medium-Chain Triglyceride) oil: Often used for oral administration of lipophilic compounds.
- · Aqueous solution with solubilizing agents: A common formulation consists of:
 - 5% N,N-dimethylacetamide (DMA)
 - 40% Polyethylene glycol 400 (PEG400)
 - 55% Saline or Phosphate Buffered Saline (PBS)
- Suspension in methylcellulose: For compounds with poor solubility, a suspension can be made in 0.5% to 1% methylcellulose in sterile water.

Protocol for Vehicle Preparation (Aqueous Solution Example):

- In a sterile container, combine 5 parts DMA and 40 parts PEG400.
- Mix thoroughly until a homogenous solution is formed.
- Add 55 parts of sterile saline or PBS to the DMA/PEG400 mixture.
- Vortex or sonicate the solution until it is clear and uniform.
- The TEAD inhibitor can then be dissolved in this vehicle to the desired final concentration. It is recommended to prepare the formulation fresh daily.

Administration of TEAD Inhibitors in Mice

Methodological & Application





The choice of administration route depends on the pharmacokinetic properties of the compound and the experimental design. Oral gavage and intraperitoneal injection are the most common routes for systemic delivery in mouse cancer models.

3.2.1. Oral Gavage (PO) Administration Protocol:

- Animal Restraint: Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent movement.
- Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the side of the mouth, gently advancing it along the roof of the mouth and down the esophagus. Do not force the needle.
- Compound Administration: Once the needle is correctly positioned in the stomach, slowly administer the prepared TEAD inhibitor formulation.
- Post-Administration Monitoring: Observe the mouse for any signs of distress, such as choking or difficulty breathing.

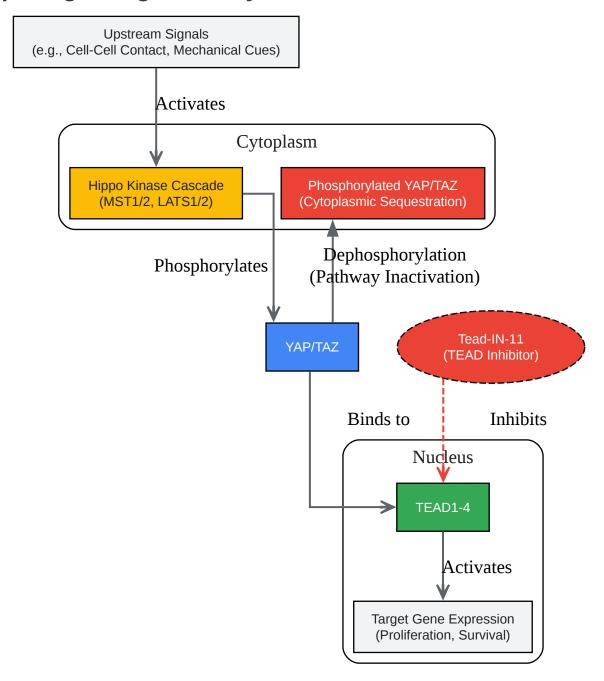
3.2.2. Intraperitoneal (IP) Injection Protocol:

- Animal Restraint: Restrain the mouse to expose the abdomen. The mouse can be placed in a head-down position to allow the abdominal organs to shift forward, reducing the risk of injury.
- Injection Site: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
- Needle Insertion: Using an appropriate gauge needle (e.g., 25-27g), insert the needle at a 10-20 degree angle into the peritoneal cavity.
- Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and inject at a different site.
- Compound Administration: Slowly inject the TEAD inhibitor formulation into the peritoneal cavity.



 Post-Administration Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Visualization of Pathways and Workflows Hippo Signaling Pathway and TEAD Inhibition

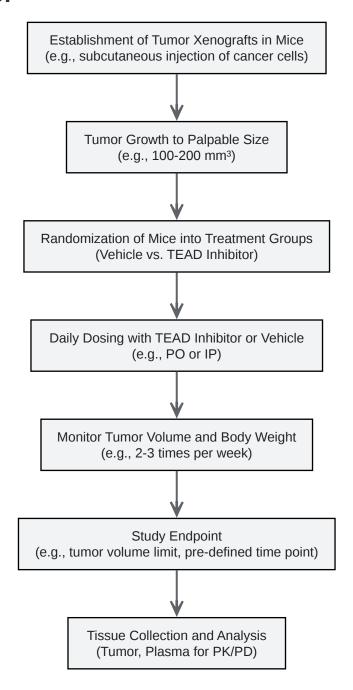


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Caption: The Hippo signaling pathway and the mechanism of TEAD inhibition.

Experimental Workflow for In Vivo Efficacy Study of a TEAD Inhibitor



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Caption: A generalized experimental workflow for evaluating TEAD inhibitor efficacy in a mouse xenograft model.



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